molecular formula C9H10FNO B7941939 3-(2-Fluorophenyl)azetidin-3-ol

3-(2-Fluorophenyl)azetidin-3-ol

Cat. No.: B7941939
M. Wt: 167.18 g/mol
InChI Key: NGAARTMFCWICPF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)azetidin-3-ol is a fluorinated azetidine derivative characterized by a three-membered azetidine ring bearing a hydroxyl group and a 2-fluorophenyl substituent at the 3-position. The azetidine scaffold is notable for its conformational rigidity, which can enhance binding specificity in drug design. The fluorine atom at the 2-position of the phenyl ring likely influences electronic properties and metabolic stability, common features in bioactive molecules .

Properties

IUPAC Name

3-(2-fluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAARTMFCWICPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)azetidin-3-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate azetidinone precursor. One common method includes the cyclization of 2-fluorobenzylamine with chloroacetyl chloride, followed by reduction to yield the desired azetidin-3-ol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Scientific Research Applications

3-(2-Fluorophenyl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Fluorophenyl Substituents

Variations in the fluorine substituent’s position on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name CAS Number Substituent Position Molecular Formula Molecular Weight Key Features
3-(4-Fluorophenyl)azetidin-3-ol 958297-40-0 4-Fluoro C₉H₁₀FNO 167.18 Soluble in DMSO, chloroform
3-(3-Fluorophenyl)azetidin-3-ol 1335049-29-0 3-Fluoro C₉H₁₀FNO 167.18 No direct bioactivity reported
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol 1388052-29-6 2-Fluoro, 3-methoxy C₁₀H₁₂FNO₂ 197.21 Methoxy group enhances lipophilicity

Key Observations :

  • Lipophilicity: Methoxy-substituted derivatives (e.g., CAS 1388052-29-6) show increased lipophilicity compared to non-methoxy analogues, which could improve membrane permeability .

Functional Group Modifications on the Azetidine Ring

Azetidin-3-ol vs. Azetidin-2-one Derivatives

Azetidin-2-ones (β-lactams) are structurally distinct due to their carbonyl group, which replaces the hydroxyl in azetidin-3-ols:

Compound Class Example (CAS/ID) Key Feature Biological Relevance
Azetidin-3-ol 3-(4-Fluorophenyl)azetidin-3-ol Hydroxyl group at 3-position Potential CNS applications
Azetidin-2-one Compound 44 (CAS not provided) Lactam ring (C=O at 1774 cm⁻¹ in IR) Anticancer activity (e.g., 18–45% yields in synthesis)

Comparison :

  • Reactivity : Azetidin-2-ones are more electrophilic due to the lactam ring, making them prone to nucleophilic attack, whereas azetidin-3-ols are less reactive .
  • Bioactivity : Azetidin-2-ones (e.g., 3,3-difluoro derivatives) have demonstrated anticancer activity, while azetidin-3-ols are less studied but may target neurological pathways .

Substituent Variations on the Phenyl Ring

Methoxy and Halogen Additions
  • 4-(4-Fluorophenyl)-3,3-dimethyl-1-[3-(methylsulfonyl)phenyl]azetidin-2-one (Compound 44) : The methylsulfonyl group enhances solubility and may improve pharmacokinetics .
Heterocyclic Modifications

Salt Forms and Solubility

  • 3-(Propan-2-yl)azetidin-3-ol hydrochloride (CAS 848192-94-9) : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
  • 3-(4-Fluorophenyl)azetidin-3-ol (CAS 958297-40-0): Native form is sparingly soluble in polar solvents like methanol but dissolves in DMSO .

Biological Activity

3-(2-Fluorophenyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁FNO, characterized by an azetidine ring and a fluorophenyl substituent. The presence of the fluorine atom enhances the compound's pharmacological properties, affecting its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorophenyl group significantly increases its binding affinity, allowing it to act as a potent inhibitor or modulator in various biological pathways. This makes it valuable for research into enzyme inhibitors and receptor ligands.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for drug development:

  • Antitumor Activity : Studies have shown that analogs of azetidine-containing compounds can exhibit substantial antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines .
  • Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression and other diseases .
  • Receptor Modulation : It has been noted for its ability to modulate receptor activity, which could be beneficial in developing therapeutics targeting specific signaling pathways involved in various diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameStructural CharacteristicsUnique Features
3-(2-Chlorophenyl)azetidin-3-olContains a chlorine substituentDifferent binding properties due to chlorine
3-(2-Bromophenyl)azetidin-3-olContains a bromine substituentVaries in reactivity compared to fluorine
1-(4-Fluorophenyl)azetidin-3-olSubstituted at the nitrogen positionPotentially different pharmacokinetics

This table illustrates how variations in substituents influence biological activity and chemical properties, emphasizing the unique role of the fluorine atom in enhancing efficacy and selectivity in drug development.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Cancer Research : In vitro studies demonstrated that derivatives containing the azetidine structure exhibit moderate to excellent antiproliferative activities against several cancer cell lines. For example, one derivative showed an IC50 value of 2.2 nM against A549 cells, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : Research focused on understanding the molecular interactions between this compound and target proteins has revealed insights into its inhibitory effects on critical pathways involved in tumorigenesis .

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